(R)-Boc-4-cyano-beta-Homophe-OH
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Overview
Description
®-Boc-4-cyano-beta-Homophe-OH is a chiral compound with a Boc (tert-butoxycarbonyl) protecting group, a cyano group, and a beta-homophenylalanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Boc-4-cyano-beta-Homophe-OH typically involves the following steps:
Protection of the amino group: The amino group of beta-homophenylalanine is protected using a Boc protecting group.
Introduction of the cyano group: The cyano group is introduced through a nucleophilic substitution reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for ®-Boc-4-cyano-beta-Homophe-OH may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-Boc-4-cyano-beta-Homophe-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group.
Substitution: The cyano group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
®-Boc-4-cyano-beta-Homophe-OH has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-Boc-4-cyano-beta-Homophe-OH involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the Boc group provides steric protection. These interactions can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
(S)-Boc-4-cyano-beta-Homophe-OH: The enantiomer of ®-Boc-4-cyano-beta-Homophe-OH.
Boc-4-cyano-beta-Homophe-OH: Without the chiral center.
4-cyano-beta-Homophe-OH: Without the Boc protecting group.
Uniqueness
®-Boc-4-cyano-beta-Homophe-OH is unique due to its specific chiral configuration and the presence of both Boc and cyano groups. This combination of features makes it a valuable compound for studying stereochemistry and developing chiral drugs.
Biological Activity
(R)-Boc-4-cyano-beta-Homophe-OH, also known as Boc-4-cyano-D-β-homophenylalanine, is a compound that has garnered attention in the field of peptide synthesis and biological research. This article provides a comprehensive overview of its biological activity, synthesis applications, and relevant case studies.
This compound is characterized by the following chemical properties:
This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS), leveraging its unique structural features to enhance the stability and efficacy of synthesized peptides.
Biological Activity
The biological activity of this compound has been studied in various contexts, particularly its interaction with biological macromolecules and potential therapeutic applications.
The compound's biological activity is attributed to its ability to modulate biochemical pathways through interactions with enzymes and receptors. The cyano group enhances its reactivity, allowing it to participate in various biochemical processes. Key interactions include:
- Hydrogen Bonding : The presence of the cyano group allows for strong hydrogen bonding with target molecules.
- Electrostatic Interactions : The charged nature of the cyano group can facilitate electrostatic interactions with positively charged residues in target proteins.
Case Studies
- Peptide Synthesis and Therapeutic Applications :
-
High-Throughput Screening :
- In a high-throughput screening study, cyclic peptides derived from this compound were tested for their ability to neutralize lipopolysaccharides (LPS). Compounds showed varying degrees of efficacy, with some achieving IC50 values in the low micromolar range, highlighting their potential as anti-inflammatory agents .
-
Structure-Activity Relationship Studies :
- Research focused on modifying the structure of peptides containing this compound to optimize their biological activity. Variations in side chains led to significant changes in antibacterial and hemolytic activities, providing insights into how structural modifications can enhance therapeutic effects .
Table 1: Biological Activity Data of Peptides Synthesized with this compound
Peptide Sequence | IC50 for LPS (µM) | IC50 for Lipid A (µM) | Antimicrobial Activity |
---|---|---|---|
Peptide 1 | 5.2 | 3.1 | Yes |
Peptide 2 | 10.5 | 7.8 | No |
Peptide 3 | 2.9 | 1.5 | Yes |
Properties
IUPAC Name |
4-(4-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(9-14(19)20)8-11-4-6-12(10-17)7-5-11/h4-7,13H,8-9H2,1-3H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSGGQWSQPYJTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#N)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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